

Solubility Profile of N-Nitroso-N-ethylaniline in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **N-Nitroso-N-ethylaniline**

Cat. No.: **B014700**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **N-Nitroso-N-ethylaniline** in various organic solvents. The information is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Solubility Data

The solubility of **N-Nitroso-N-ethylaniline** has been reported in a limited number of organic solvents. The available quantitative and qualitative data are summarized in the table below for easy reference and comparison.

Solvent	Solubility	Temperature (°C)	Notes	Reference
Dimethyl Sulfoxide (DMSO)	~ 5 mg/mL	Not Specified	[1][2]	
Water	< 1 mg/mL	20 (68 °F)	Insoluble	[3][4][5]
Ethanol	Soluble	Not Specified	No quantitative data available.	[1]
Chloroform	Soluble	Not Specified	No quantitative data available.	[6]
Methanol	Soluble	Not Specified	Commercially available as a solution.	

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of **N-Nitroso-N-ethylaniline** were not found in the reviewed literature, a general and widely accepted method for determining the solubility of an organic compound, such as the shake-flask method, is described below. This method can be adapted to quantify the solubility of **N-Nitroso-N-ethylaniline** in various organic solvents.

General Experimental Protocol: Shake-Flask Method

This method is considered the "gold standard" for solubility measurements and involves equilibrating a surplus of the solute with the solvent and then measuring the concentration of the solute in the saturated solution.

Materials:

- **N-Nitroso-N-ethylaniline** (solid or oil)
- Selected organic solvent of analytical grade

- Thermostatically controlled shaker or water bath
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
- Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **N-Nitroso-N-ethylaniline** to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid/oil should be clearly visible.
- Equilibration: Place the container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the container to stand undisturbed at the constant temperature to allow the undissolved solute to settle. For fine suspensions, centrifugation at the same temperature is recommended to achieve clear separation of the solid and liquid phases.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid microparticles, immediately filter the aliquot using a syringe filter that is compatible with the organic solvent.
- Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of **N-Nitroso-N-ethylaniline**.

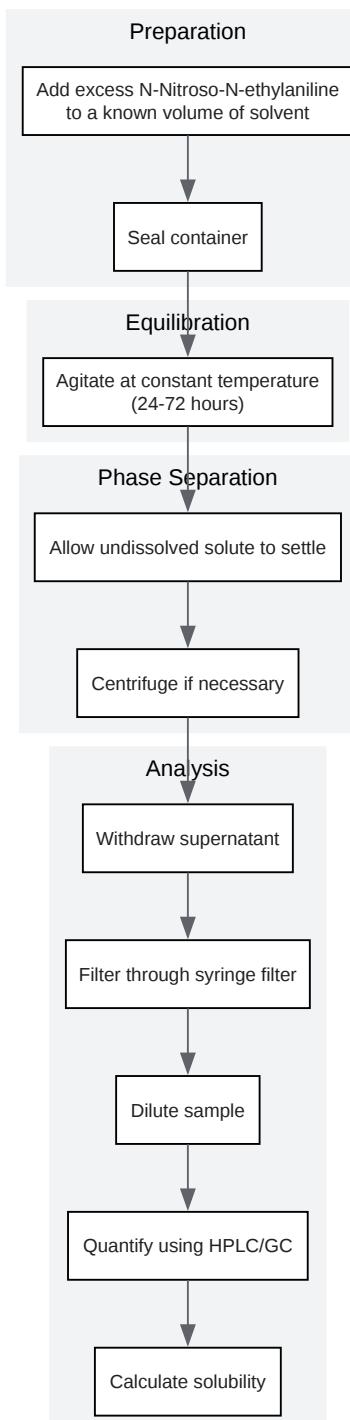
- Calculation: Calculate the solubility of **N-Nitroso-N-ethylaniline** in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

Signaling Pathway and Experimental Workflow

N-nitroso compounds are generally recognized as carcinogenic due to their ability to form electrophilic alkylating agents that can react with DNA.^[7] While a direct signaling pathway for **N-Nitroso-N-ethylaniline** is not extensively documented, it is known to be a synthetic intermediate in the creation of antagonists for the chemokine (C-X-C motif) receptor 2 (CXCR2).^{[5][8]} The CXCR2 signaling pathway is involved in inflammatory responses and has been implicated in various diseases.

Below is a diagram illustrating the general experimental workflow for determining solubility, as no specific signaling pathway for **N-Nitroso-N-ethylaniline** is available.

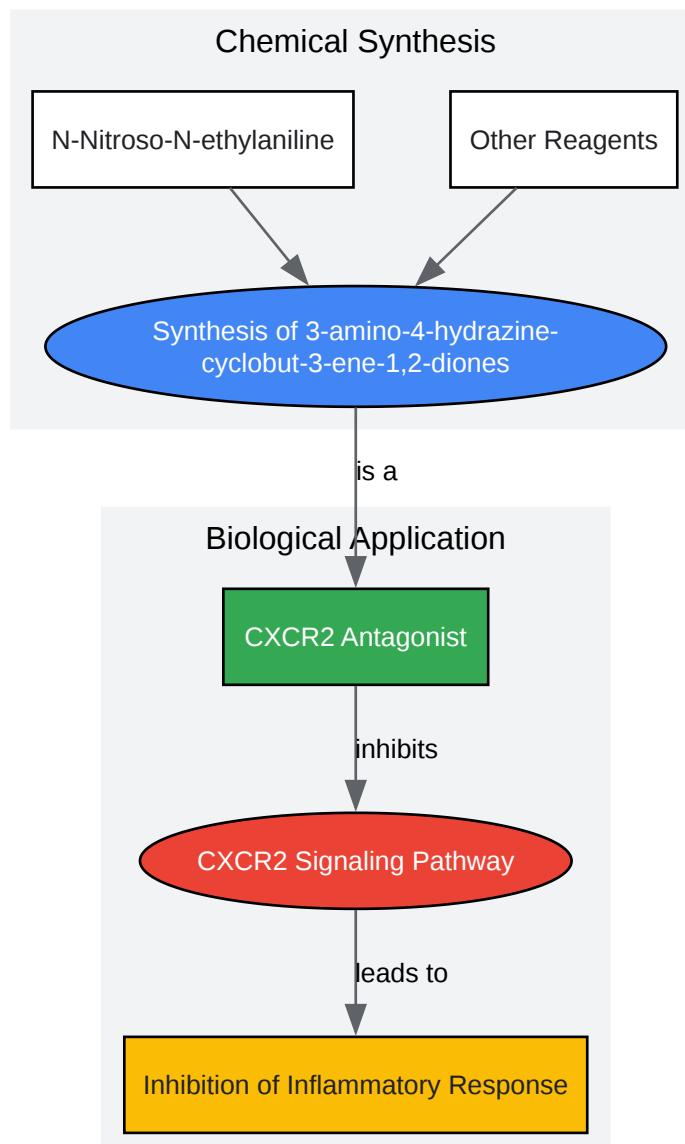
General Experimental Workflow for Solubility Determination

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Workflow for determining solubility.

The following diagram illustrates the relationship of **N-Nitroso-N-ethylaniline** as a synthetic intermediate for CXCR2 antagonists, which in turn affect a biological signaling pathway.

Role of N-Nitroso-N-ethylaniline in CXCR2 Antagonist Synthesis



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N-Nitroso-N-ethylaniline in drug development.

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